(S)-2-methylbut-3-enoic acid
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Overview
Description
(S)-2-methylbut-3-enoicacid is an organic compound with the molecular formula C5H8O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-methylbut-3-enoicacid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer. Another method includes the use of starting materials such as 2-methyl-3-buten-2-ol, which undergoes oxidation to form the desired acid.
Industrial Production Methods: In industrial settings, the production of (S)-2-methylbut-3-enoicacid often involves large-scale oxidation reactions. These reactions are typically carried out under controlled conditions to maximize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the oxidation process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-methylbut-3-enoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-methylbut-3-enoicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-methylbut-3-enoicacid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-2-methylbut-3-enoicacid: The enantiomer of (S)-2-methylbut-3-enoicacid.
2-methylbutanoic acid: A similar compound with a saturated carbon chain.
3-methylbut-2-enoic acid: A similar compound with a different position of the double bond.
Uniqueness: (S)-2-methylbut-3-enoicacid is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C5H8O2 |
---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(2S)-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)/t4-/m0/s1 |
InChI Key |
GQWNPIKWYPQUPI-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C=C)C(=O)O |
Canonical SMILES |
CC(C=C)C(=O)O |
Origin of Product |
United States |
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